molecular formula C7H12N2O2S B12793105 Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate CAS No. 21018-30-4

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate

Cat. No.: B12793105
CAS No.: 21018-30-4
M. Wt: 188.25 g/mol
InChI Key: JFZLKHMRMDMPCN-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate is a heterocyclic organic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate typically involves the reaction of appropriate thiazole precursors with ethyl carbamate. One common method includes the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways depend on its specific interactions with these molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl carbamate group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate (CAS No. 21018-30-4) is a thiazole-derived compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H11N2O2SC_7H_{11}N_2O_2S and a molecular weight of approximately 187.24 g/mol. Its structure includes a thiazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC7H11N2O2S
Molecular Weight187.24 g/mol
CAS Number21018-30-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. For instance, studies have reported that this compound can inhibit pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers. A notable case study involved the use of this compound against breast cancer cells, where it exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown to inhibit enzymes involved in metabolic pathways essential for bacterial survival.
  • DNA Interaction : It appears to bind to DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several case studies have been published detailing the biological activity of this compound:

  • Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, researchers found that the compound effectively reduced bacterial load in infected animal models.
  • Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed that administration of this compound led to a significant reduction in tumor size over a treatment period of eight weeks.

Properties

CAS No.

21018-30-4

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

ethyl N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C7H12N2O2S/c1-3-11-7(10)9-6-8-4-5(2)12-6/h5H,3-4H2,1-2H3,(H,8,9,10)

InChI Key

JFZLKHMRMDMPCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NCC(S1)C

Origin of Product

United States

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